molecular formula C14H17IN2O2 B071954 Proquinazid CAS No. 189278-12-4

Proquinazid

Cat. No.: B071954
CAS No.: 189278-12-4
M. Wt: 372.2 g/mol
InChI Key: FLVBXVXXXMLMOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Proquinazid, a fungicide, primarily targets fungal spores, specifically those causing powdery mildew in various crops . It inhibits the germination of these spores, thereby preventing the formation of appressoria, structures that are necessary for the infection of host plants .

Mode of Action

this compound operates by inhibiting the germination of fungal spores and preventing the formation of appressoria . This action is both preventative and curative, stopping infections by translocating and inhibiting appressoria development . The exact molecular target within the signal transduction pathways is currently unknown .

Biochemical Pathways

It is known to interfere with signal transduction pathways . A possible secondary mode of action of stimulating the expression of host defense genes is currently under investigation .

Result of Action

The primary result of this compound’s action is the control of powdery mildew on various crops, including cereals and grapevines . By inhibiting spore germination and appressoria formation, this compound prevents the infection of host plants, thereby protecting them from disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has increased stability to sunlight, which allows for field application . Additionally, its residual control lasts for four to six weeks, and its vapor action may also contribute to its activity . If a second application is needed, this compound should be mixed with a product having an alternative mode of action to prevent resistance development .

Safety and Hazards

Proquinazid should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future of Proquinazid and similar compounds lies in overcoming the challenge of drug resistance to kinase inhibitors . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases, resulting in the approval of more than 70 new drugs since imatinib was approved in 2001, indicates a promising future .

Biochemical Analysis

Biochemical Properties

Proquinazid interacts with various biomolecules in its role as a fungicide. It is highly lipophilic, allowing it to easily penetrate the cuticle of leaves and fruits, thus increasing its resistance to washing .

Cellular Effects

This compound has a unique mode of action that makes it an ideal candidate for combined pest management strategies aimed at controlling pests and preventing fungal resistance . It is effective in controlling powdery mildew in strawberry fields, primarily caused by Podosphaera aphanis and Podosphaera macularis . While this compound exhibits low toxicity to mammals, it has been reported to be highly toxic to aquatic organisms .

Molecular Mechanism

It is thought to act by interfering with signal transduction pathways . This interference disrupts the communication between fungal and plant cells, inhibiting the development of fungal infections .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and resistance to degradation over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

The metabolic pathways of this compound involve the interaction with various enzymes and cofactors

Transport and Distribution

This compound, being highly lipophilic, can easily penetrate the cuticle of leaves and fruits, thus increasing its resistance to washing . This suggests that this compound may be transported and distributed within cells and tissues through passive diffusion.

Subcellular Localization

Given its lipophilic nature and its ability to penetrate the cuticle of leaves and fruits, it is likely that this compound can localize to various compartments within the cell .

Preparation Methods

Chemical Reactions Analysis

Proquinazid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include various functionalized derivatives of this compound, which are used in immunoassays and other analytical methods .

Comparison with Similar Compounds

Proquinazid is unique among fungicides due to its specific mode of action and its membership in the quinazolinone family. Similar compounds include:

    Trifloxystrobin: Another fungicide used to control powdery mildew, but with a different mode of action.

    Tebuconazole: A triazole fungicide used for similar purposes but with a different chemical structure.

    Myclobutanil: Another fungicide used to control powdery mildew, but with a different mechanism of action.

This compound stands out due to its high lipophilicity, unique mode of action, and its effectiveness in controlling powdery mildew in high-value crops .

Properties

IUPAC Name

6-iodo-2-propoxy-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVBXVXXXMLMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058008
Record name Proquinazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189278-12-4
Record name Proquinazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189278-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proquinazid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189278124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proquinazid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 6-iodo-2-propoxy-3-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROQUINAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIH67H4H0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A portion of the sodium propoxide solution prepared above (87 g) was cooled to 1° C. and treated dropwise with the solution of 2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone prepared in Step 2B above. The temperature was maintained at or below 0° C. and the addition took 2.5 h. After stirring at 0° C. for an additional 1.5 h, the reaction mixture was poured into 250 mL water. The phases were separated and the organic phase was washed two times each with 250 mL water. The organic phase was then evaporated under reduced pressure to give 53.4 g of a light yellow oil which solidified upon standing to a white solid. mp 60-62° C.; 1H NMR (CDCl3): δ8.49 (d,1H), 7.87 (dd,1H), 7.19 (d,1H), 4.43 (t,2H), 4.05 (m,2H), 1.85 (m,2H), 1.70 (m,2H), 1.05 (t,3H), 0.96 (t,3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.38 g (1.44 mmoles) of 2-amino-5-iodobenzoic acid and 0.14 g (1.38 mmol) of triethylamine in 7.15 mL of n-propanol was added 0.25 g (1.143 mmol) of S-methyl O-propyl propylcarbonimidothioate. The reaction mixture was stirred at room temperature for 18 h, heated to 60° C. for 24 h, and then heated to reflux for 6 h. The reaction was then concentrated under reduced pressure to give about 0.6 g of crude material, which was purified by flash chromatography on silica (93:7 hexanes:ethyl acetate) to give 0.21 g of the title compound, 1H NMR (400 MHz, CDCl3): δ0.96 (t,3H); 1.06 (t,3H); 1.64-1.79 (m,2H); 1.81-1.92 (m,2H); 4.05 (t,2H); 4.43 (t,2H), 7.19 (d,1H); 7.85 (dd,1H); 8.49 (d,1H). In addition, 0.11 g of propyl-5-iodoanthranilate was obtained from the flash chromatography, 1H NMR (400 MHz, CDCl3): δ1.02 (t,3H); 1.76-1.86 (m,2H); 4.23 (t,2H); 5.8 (br s,2H); 6.45 (d,1H); 7.45 (dd, 1H); 8.13 (d,1H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
S-methyl O-propyl propylcarbonimidothioate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To the remaining 320 mL solution of methyl 5-iodo-2-[(propoxythioxomethyl)amino]benzoate from Step C above was added 10.86 mL (0.132 mol) of propylamine. The reaction solution was heated at reflux overnight, concentrated to 1/3 volume under reduced pressure, and treated with 75 mL water added dropwise at room temperature. Following refrigeration at 0-5° C. overnight, an additional 25 mL H2O was added and cooling was continued for an additional 48 h. Filtration of the ensuing mixture provided 15.68 g of the title compound, 1H NMR (300 MHz, CDCl3): δ0.96 (t,3H); 1.06 (t,3H); 1.64-1.79 (m,2H); 1.81-1.92 (m,2H); 4.05 (t,2H); 4.43 (t,2H); 7.19 (d,1H); 7.85 (dd,1H); 8.49 (d,1H), m.p. 49-53° C.
Name
methyl 5-iodo-2-[(propoxythioxomethyl)amino]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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